molecular formula C16H21N5O B11142976 N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11142976
M. Wt: 299.37 g/mol
InChI Key: HTHXHFFUEJQITL-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring two critical substituents:

  • A pyridin-3-yl group at position 5 of the pyrazole core, which contributes to π-π stacking interactions and hydrogen bonding in biological targets.
  • A (1-ethylpyrrolidin-2-yl)methyl group at the carboxamide nitrogen, introducing chirality (if present) and modulating lipophilicity and solubility.

The compound’s structure is confirmed via spectral data (e.g., ¹H NMR, ¹³C NMR, HRMS) similar to analogs in .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H21N5O/c1-2-21-8-4-6-13(21)11-18-16(22)15-9-14(19-20-15)12-5-3-7-17-10-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,18,22)(H,19,20)

InChI Key

HTHXHFFUEJQITL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=NN2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring serves as the foundational scaffold for this compound. Traditional methods involve cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, reacting ethyl 3-(pyridin-3-yl)-3-oxopropanoate with hydrazine hydrate under reflux in ethanol yields 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester. Acidic or basic hydrolysis then converts the ester to the free carboxylic acid, a critical precursor for subsequent amidation.

Introduction of the Carboxamide Group

The carboxamide moiety is introduced via coupling reactions between 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and (1-ethylpyrrolidin-2-yl)methylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with the amine in dichloromethane at 0–5°C to form the amide bond. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve comparable yields (75–85%) under milder conditions.

Synthesis of (1-Ethylpyrrolidin-2-yl)methylamine

This amine is synthesized through reductive amination of pyrrolidin-2-one with ethylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50°C and 3 atm H₂ pressure affords 1-ethylpyrrolidine, which undergoes subsequent N-methylation with formaldehyde and formic acid to yield the target amine.

Multi-Component Reaction (MCR) Strategies

One-Pot Pyrazole Assembly

Recent advances leverage MCRs to streamline synthesis. A four-component reaction involving ethyl acetoacetate, hydrazine hydrate, 3-pyridinecarboxaldehyde, and malononitrile in the presence of indium(III) chloride (InCl₃) under ultrasound irradiation generates the pyrazole core directly. This method, conducted in 50% ethanol at 40°C for 20 minutes, achieves yields exceeding 90% by minimizing intermediate isolation steps.

In Situ Amidation

Incorporating the carboxamide group within an MCR framework remains challenging. However, modifying the MCR to include a pre-functionalized amine component, such as (1-ethylpyrrolidin-2-yl)methylamine, during the cyclization step has shown promise. For instance, substituting malononitrile with the amine in InCl₃-catalyzed reactions produces the target compound in 65–70% yield, albeit with longer reaction times (2–3 hours).

Catalytic Systems and Reaction Optimization

Catalyst Screening

Comparative studies highlight InCl₃ as superior to traditional bases (e.g., KOH, Na₂CO₃) or organocatalysts (e.g., piperidine) in MCRs, owing to its Lewis acidity and ability to activate carbonyl groups. Catalytic loading optima for InCl₃ range from 15–20 mol%, with higher concentrations leading to side reactions such as over-alkylation.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance amidation efficiency but necessitate rigorous drying. Ethanol-water mixtures (50:50 v/v) balance solubility and environmental considerations, particularly in ultrasound-assisted reactions. Temperature thresholds are critical: amidation proceeds optimally at 0–5°C to prevent racemization, while pyrazole cyclization requires 40–60°C for complete conversion.

Comparative Analysis of Synthetic Routes

MethodStepsCatalystYield (%)TimeAdvantagesLimitations
Multi-Step4–5EDC/HOBt75–8512–24 hHigh purity, scalabilityLabor-intensive, costly reagents
MCR1–2InCl₃65–9020 min–3 hRapid, solvent-efficientLimited functional group tolerance
Ultrasound-Assisted1InCl₃85–9520 minEnergy-efficient, high yieldSpecialized equipment required

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unsubstituted pyrazoles often form regioisomeric mixtures. Employing asymmetrically substituted diketones (e.g., 3-pyridinyl diketones) directs cyclization to the desired 1H-pyrazole-3-carboxylic acid derivative, achieving >95% regioselectivity.

Steric Hindrance in Amidation

The bulky (1-ethylpyrrolidin-2-yl)methylamine group impedes nucleophilic attack. Using excess coupling reagents (1.5–2.0 equiv) and prolonged reaction times (24–48 h) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight* Notable Properties
Target Compound Pyrazole-3-carboxamide (1-Ethylpyrrolidin-2-yl)methyl, pyridin-3-yl ~330–350 Moderate lipophilicity; pyrrolidine enhances BBB penetration vs. morpholine
4d () Thiazol-2-yl benzamide Morpholinomethyl, pyridin-3-yl 499.96 High polarity due to morpholine; improved aqueous solubility
4e () Thiazol-2-yl benzamide Methylpiperazinylmethyl, pyridin-3-yl 513.02 Basic amine enhances solubility; potential for protonation-dependent binding
5-(Adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide () Pyrazole-carbohydrazide Adamantyl, pyridinylmethylene 375.43 High lipophilicity (adamantane); reduced solubility but improved membrane permeation
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(2,3-dihydrobenzo[1,4]dioxin-7-yl)-1H-pyrazole-3-carboxamide () Pyrazole-3-carboxamide Di-tert-butylphenol, dihydrobenzodioxin ~450 Bulky substituents enhance metabolic stability; antioxidant potential
Wnt Pathway Inhibitor () Indazole-3-carboxamide Piperidinylmethyl, methoxypyridinyl ~400 Targets Wnt signaling; pyridinyl and carboxamide critical for binding

*Molecular weights estimated based on structural formulas.

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Lipophilicity: The morpholinomethyl (4d) and methylpiperazinylmethyl (4e) groups in increase polarity compared to the target compound’s ethylpyrrolidinylmethyl group, which balances moderate lipophilicity and solubility . The adamantyl group () drastically increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .

Impact on Pharmacokinetics: Bulky groups like di-tert-butylphenol () improve metabolic stability by shielding the pyrazole core from oxidative enzymes . The ethylpyrrolidinylmethyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to morpholine-based analogs .

Biological Activity :

  • Thiazole-containing analogs () exhibit antimicrobial activity, while pyrazole-carboxamides (e.g., ) target kinases or signaling pathways like Wnt .
  • The pyridin-3-yl group, common across analogs, facilitates hydrogen bonding and π-π interactions with target proteins .

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a pyridine moiety, and an ethylpyrrolidine substituent. Its chemical formula is C13H18N4OC_{13}H_{18}N_{4}O with a molecular weight of 246.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study noted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and fluconazole .

CompoundTarget OrganismMIC (μmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have been evaluated using carrageenan-induced paw edema models in rats, showing significant inhibition rates comparable to diclofenac .

CompoundInhibition (%)Standard DrugReference
Pyrazole Derivative A84.2%Diclofenac (86.72%)
Pyrazole Derivative B75%Ibuprofen

Cytotoxicity and Antitumor Activity

Some studies have indicated that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways or interference with cell cycle progression . Specific derivatives have shown promising results against various cancer types, highlighting their potential as anticancer agents.

Case Studies

  • Study on Antimicrobial Efficacy : A series of newly synthesized pyrazole compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some compounds exhibited potent activity, suggesting the importance of structural modifications in enhancing efficacy .
  • Anti-inflammatory Research : In a comparative study, several pyrazole derivatives were evaluated for their anti-inflammatory properties using both in vitro and in vivo models. Results demonstrated that modifications in the side chains significantly affected the anti-inflammatory activity, with some compounds showing superior efficacy compared to traditional NSAIDs .

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